molecular formula C15H19F3N2O B13419769 Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- CAS No. 38591-45-6

Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-

Cat. No.: B13419769
CAS No.: 38591-45-6
M. Wt: 300.32 g/mol
InChI Key: AQEDEQXZVSOWPC-UHFFFAOYSA-N
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Description

Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-: is a synthetic organic compound characterized by the presence of a trifluoroacetamide group attached to a piperidinophenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- typically involves the following steps:

    Formation of the Piperidinophenethyl Intermediate: The initial step involves the synthesis of the piperidinophenethyl intermediate. This can be achieved through a nucleophilic substitution reaction where a piperidine ring is introduced to a phenethyl group.

    Introduction of the Trifluoroacetamide Group: The next step involves the introduction of the trifluoroacetamide group. This can be done by reacting the piperidinophenethyl intermediate with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- may involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the acetamide.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, sodium iodide in acetone.

Major Products

    Oxidation: Formation of piperidinophenethyl ketones.

    Reduction: Formation of piperidinophenethyl alcohols.

    Substitution: Formation of halogenated piperidinophenethyl derivatives.

Scientific Research Applications

Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Materials Science: It is used in the development of novel materials with specific electronic properties due to the presence of the trifluoroacetamide group.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoroacetamide group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors. The piperidinophenethyl moiety interacts with receptor sites, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-piperidinophenethyl)-4-piperidinobenzeneacetamide
  • 2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide

Uniqueness

Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry for the development of drugs with specific receptor affinities and pharmacokinetic profiles.

Properties

CAS No.

38591-45-6

Molecular Formula

C15H19F3N2O

Molecular Weight

300.32 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide

InChI

InChI=1S/C15H19F3N2O/c16-15(17,18)14(21)19-9-8-12-4-6-13(7-5-12)20-10-2-1-3-11-20/h4-7H,1-3,8-11H2,(H,19,21)

InChI Key

AQEDEQXZVSOWPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)C(F)(F)F

Origin of Product

United States

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